BendamustineBis-mercapturicAcid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

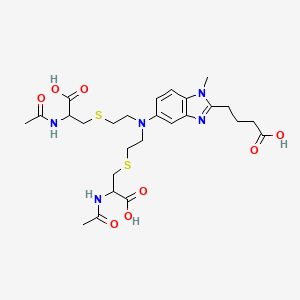

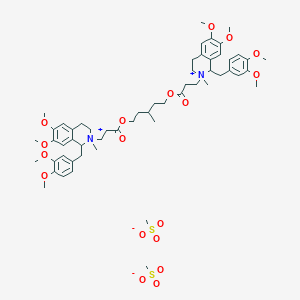

L’acide bis-mercapturique de bendamustine est un métabolite de la bendamustine, un agent alkylant bifonctionnel principalement utilisé dans le traitement de la leucémie lymphoïde chronique et du lymphome non hodgkinien indolent à cellules B . L’acide bis-mercapturique de bendamustine est caractérisé par sa formule moléculaire C26H37N5O8S2 et un poids moléculaire de 611,73 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la bendamustine implique plusieurs étapes de synthèse. Une méthode comprend l’alkylation réductrice d’un dérivé de benzimidazole avec de l’acide chloroacétique ou du chloroacétaldéhyde en présence d’un agent réducteur tel que le borohydrure de sodium . Le processus est généralement réalisé dans un solvant organique tel que le tétrahydrofurane ou le méthanol .

Méthodes de production industrielle : La production industrielle de chlorhydrate de bendamustine implique au moins neuf étapes de synthèse, utilisant souvent des réactifs dangereux comme le chlorure de thionyle . Le processus vise à optimiser le rendement et à réduire l’exposition du personnel aux produits chimiques nocifs .

Analyse Des Réactions Chimiques

Types de réactions : L’acide bis-mercapturique de bendamustine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont cruciales pour sa transformation métabolique et son efficacité thérapeutique.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions se produisent généralement dans des conditions contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide mercapturique et des sulfoxydes . Ces produits sont souvent analysés pour leurs propriétés pharmacologiques et toxicologiques.

Applications de la recherche scientifique

L’acide bis-mercapturique de bendamustine est principalement utilisé dans la recherche en protéomique . Ses applications s’étendent à l’étude des voies métaboliques de la bendamustine et de ses effets sur les processus cellulaires . Le composé est également utilisé dans les études de métabolisme des médicaments pour comprendre sa pharmacocinétique et sa pharmacodynamique .

Applications De Recherche Scientifique

Bendamustine Bis-mercapturic Acid is primarily used in proteomics research . Its applications extend to studying the metabolic pathways of bendamustine and its effects on cellular processes . The compound is also used in drug metabolism studies to understand its pharmacokinetics and pharmacodynamics .

Mécanisme D'action

L’acide bis-mercapturique de bendamustine exerce ses effets par la formation de groupes alkyles électrophile qui se lient de manière covalente aux molécules d’ADN . Cela conduit à des liaisons croisées intra- et inter-brins entre les bases de l’ADN, entraînant la mort cellulaire . Le composé cible à la fois les cellules actives et quiescentes, le rendant efficace contre divers types de cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires comprennent d’autres dérivés de la moutarde à l’azote comme la cyclophosphamide, le melphalan et la carmustine . Ces composés partagent des similitudes structurelles et des mécanismes d’action, mais diffèrent dans leurs profils pharmacocinétiques et leurs applications thérapeutiques .

Unicité : L’acide bis-mercapturique de bendamustine est unique en raison de ses propriétés alkylantes et antimetaboliques duales . Cette double fonctionnalité améliore son efficacité et réduit la probabilité de résistance croisée avec d’autres agents alkylants .

Propriétés

Formule moléculaire |

C26H37N5O8S2 |

|---|---|

Poids moléculaire |

611.7 g/mol |

Nom IUPAC |

4-[5-[bis[2-(2-acetamido-2-carboxyethyl)sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39) |

Clé InChI |

YSTNDPUOARKGRL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)

![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)